2-(2-(1-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
Description
The compound 2-(2-(1-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a benzimidazole derivative characterized by a hydroxyethyl substituent on the benzimidazole core and an N-isopropyl-N-phenylacetamide side chain. For example, compounds like N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide () and N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide () share structural motifs, such as the benzimidazole core linked to acetamide moieties. These are typically synthesized via multi-step processes involving alkylation, coupling reactions, and purification via chromatography .
Such structural features are critical for pharmacological properties, as seen in similar compounds with antimicrobial and anticancer activities .
Properties
IUPAC Name |
2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14(2)23(16-9-5-4-6-10-16)19(25)13-22-18-12-8-7-11-17(18)21-20(22)15(3)24/h4-12,14-15,24H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQAGTZIMYMYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-(1-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a compound belonging to the benzimidazole class, which has garnered attention in pharmacological research for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H21N3O2
- Molecular Weight : 287.35 g/mol
- CAS Number : 381671-40-5
Research indicates that compounds within the benzimidazole class often interact with various biological targets, including enzymes and receptors. The specific biological activity of this compound is primarily attributed to:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing intracellular signaling pathways such as cAMP production and calcium ion influx, which are crucial for cellular responses .
Antimicrobial Activity
Studies have shown that benzimidazole derivatives exhibit antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects on growth, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have indicated that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. This effect is likely mediated through the modulation of specific signaling cascades, including those involving caspases and Bcl-2 family proteins .
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| GPCR Modulation | Altered signaling pathways |
Research Insights
A notable study published in PubMed Central discussed the interaction of benzimidazole derivatives with GPCRs, highlighting the potential for these compounds to serve as therapeutic agents in modulating cardiovascular functions and metabolic processes . Another investigation focused on the antimicrobial properties of benzimidazole compounds, revealing their efficacy against resistant strains of bacteria, thus supporting their potential use in treating infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound differs from analogs in substituent placement and functional groups. Key comparisons include:
Contradictions and Limitations
- Solubility vs. Bioactivity : While hydroxyethyl groups enhance solubility, they may reduce cell membrane permeability compared to lipophilic thioethers .
- Synthetic Complexity : The target compound’s synthesis likely requires precise control of hydroxyethyl group placement, contrasting with simpler thioether formations () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
